![molecular formula C12H13NO2 B277278 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid CAS No. 876715-50-3](/img/structure/B277278.png)
2-Ethyl-3-methyl-1H-indole-5-carboxylic acid
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Overview
Description
2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is a derivative of indole . Indole derivatives are important in many natural products and synthetic pharmaceuticals . They play a significant role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid and its derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid can be analyzed using various spectroscopic methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, undergo various chemical reactions. For instance, they can be prepared by the esterification of indole-5-carboxylic acid . They can also participate in C-H activation and Pd-catalyzed coupling .Scientific Research Applications
Synthesis and Classification
Indole derivatives, including 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, are crucial in organic chemistry due to their wide range of applications, from pharmaceuticals to agrochemicals. The synthesis of indoles has been a subject of extensive research. Taber and Tirunahari (2011) reviewed the classification of all indole syntheses, highlighting the importance of indole derivatives in organic synthesis. Their work offers a comprehensive framework for understanding the various methods for preparing indoles, including strategies that might be applicable to 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid (Taber & Tirunahari, 2011).
Biomass-Derived Applications in Drug Synthesis
Zhang et al. (2021) discussed the role of biomass-derived levulinic acid (LEV) in drug synthesis, highlighting its potential in creating value-added chemicals and reducing drug synthesis costs. Though not directly about 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, this review underscores the growing interest in using biomass-derived chemicals in pharmaceutical applications, which could include the synthesis or modification of indole derivatives (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) explored the inhibition effects of carboxylic acids on biocatalysts, which could have implications for the fermentation processes involving 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. Understanding these inhibitory effects is crucial for optimizing fermentation processes in the production of indole derivatives and other related compounds (Jarboe et al., 2013).
Hepatic Protection Roles
The pharmacokinetics and protective roles of indoles, such as indole-3-carbinol (I3C) and its derivatives in chronic liver diseases, have been reviewed by Wang et al. (2016). This research points to the potential health benefits and therapeutic applications of indole derivatives, suggesting avenues for the use of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid in hepatoprotective drugs (Wang et al., 2016).
Anticancer Applications
Tokala et al. (2022) reviewed the Knoevenagel condensation in synthesizing anticancer agents, highlighting the significance of structural modifications in drug development. This review suggests that 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid could play a role in developing novel anticancer compounds through targeted synthetic pathways (Tokala et al., 2022).
Future Directions
The future directions of research on 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid and its derivatives could involve further investigation of their synthesis, properties, and biological activities . This could lead to the development of new therapeutic strategies and applications in intestinal and liver diseases .
Mechanism of Action
Target of Action
Indole derivatives, such as 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, contributing to their diverse biological activities . For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a broad spectrum of molecular and cellular effects .
properties
IUPAC Name |
2-ethyl-3-methyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10-7(2)9-6-8(12(14)15)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGEQHHRAECKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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